molecular formula C18H15N3O3 B4503126 N-{[2-(pyridin-2-yl)quinolin-4-yl]carbonyl}-beta-alanine

N-{[2-(pyridin-2-yl)quinolin-4-yl]carbonyl}-beta-alanine

Cat. No.: B4503126
M. Wt: 321.3 g/mol
InChI Key: QIUMDWVQXVKAGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[2-(pyridin-2-yl)quinolin-4-yl]carbonyl}-beta-alanine: is a complex organic compound that features a quinoline and pyridine moiety linked through a carbonyl group to beta-alanine

Scientific Research Applications

Chemistry: In chemistry, N-{[2-(pyridin-2-yl)quinolin-4-yl]carbonyl}-beta-alanine is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: In biology and medicine, this compound is investigated for its potential therapeutic properties. It may act as a ligand for specific receptors or enzymes, influencing biological pathways and offering potential for drug development .

Industry: In industry, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{[2-(pyridin-2-yl)quinolin-4-yl]carbonyl}-beta-alanine typically involves multi-step organic reactions. One common method involves the formation of the quinoline and pyridine rings followed by their coupling through a carbonyl linkage to beta-alanine. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions: N-{[2-(pyridin-2-yl)quinolin-4-yl]carbonyl}-beta-alanine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce quinoline derivatives with reduced functional groups .

Mechanism of Action

The mechanism of action of N-{[2-(pyridin-2-yl)quinolin-4-yl]carbonyl}-beta-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • 2-Pyridin-2-yl-quinoline-4-carboxylic acid
  • 2-Pyridin-3-yl-quinoline-4-carboxylic acid
  • 2-Phenyl-quinoline-4-carboxylic acid
  • 2-Biphenyl-4-yl-quinoline-4-carboxylic acid
  • 2-Naphthalen-1-yl-quinoline-4-carboxylic acid

Comparison: N-{[2-(pyridin-2-yl)quinolin-4-yl]carbonyl}-beta-alanine is unique due to its specific structure, which combines a quinoline and pyridine moiety with beta-alanine. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

3-[(2-pyridin-2-ylquinoline-4-carbonyl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3/c22-17(23)8-10-20-18(24)13-11-16(15-7-3-4-9-19-15)21-14-6-2-1-5-12(13)14/h1-7,9,11H,8,10H2,(H,20,24)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIUMDWVQXVKAGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CC=N3)C(=O)NCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{[2-(pyridin-2-yl)quinolin-4-yl]carbonyl}-beta-alanine
Reactant of Route 2
Reactant of Route 2
N-{[2-(pyridin-2-yl)quinolin-4-yl]carbonyl}-beta-alanine
Reactant of Route 3
Reactant of Route 3
N-{[2-(pyridin-2-yl)quinolin-4-yl]carbonyl}-beta-alanine
Reactant of Route 4
Reactant of Route 4
N-{[2-(pyridin-2-yl)quinolin-4-yl]carbonyl}-beta-alanine
Reactant of Route 5
Reactant of Route 5
N-{[2-(pyridin-2-yl)quinolin-4-yl]carbonyl}-beta-alanine
Reactant of Route 6
Reactant of Route 6
N-{[2-(pyridin-2-yl)quinolin-4-yl]carbonyl}-beta-alanine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.